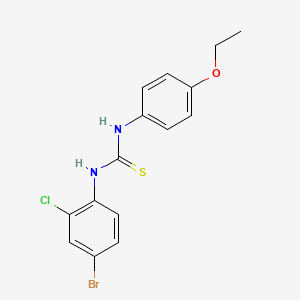

![molecular formula C20H33N3O B4616442 3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4616442.png)

3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves reacting substituted anilines with chlorobutanoyl chloride in an aqueous basic medium to produce electrophiles, which are then coupled with piperazine derivatives in polar aprotic mediums. These processes lead to the formation of various butanamides, characterized by methods such as proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data along with CHN analysis (Raza et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using X-ray crystallography and NMR spectroscopy, revealing intricate details about intramolecular and intermolecular interactions. These studies provide insights into the spatial arrangement of atoms within the molecule and the potential for molecular interactions that could influence biological activity (Jimeno et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest include processes like cyclization of thiocyanatoamides to synthesize substituted thiazolones, demonstrating its reactivity and potential for creating diverse chemical structures with varying biological activities. These reactions are often characterized by their antibacterial and antifungal properties (Baranovskyi et al., 2018).

Applications De Recherche Scientifique

Anticancer Applications

A study by Xiaomei Jiang et al. (2007) on 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) revealed its significant anticancer activity both in vivo and in vitro with low toxicity. The research focused on analyzing its metabolites in rat plasma and tissues, providing insights into its metabolism and potential therapeutic applications in cancer treatment (Jiang et al., 2007).

Neuroprotective Properties

Y. Kotani et al. (2008) discussed the versatile uses of Propofol (2,6‐diisopropylphenol), highlighting its neuroprotective effects. The study elaborated on Propofol's ability to reduce cerebral blood flow and intracranial pressure, acting as a potent antioxidant and exhibiting anti-inflammatory properties. These characteristics suggest Propofol's potential in neuroprotection, especially in conditions requiring the reduction of brain metabolism and protection against ischemic injury (Kotani et al., 2008).

Antimicrobial Activity

Research by V. Baranovskyi et al. (2018) on 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides demonstrated their antimicrobial and antifungal properties. The synthesis and testing of these compounds showed promise in combating microbial resistance, suggesting a potential application in developing new antimicrobial agents (Baranovskyi et al., 2018).

Inhibition of Persistent Sodium Current

A study by G. Martella et al. (2005) investigated Propofol's electrophysiologic effects on cortical neurons, revealing its capability to inhibit persistent sodium current fraction and voltage-gated L-type calcium current. These findings suggest Propofol's role in antiepileptic activity, providing a basis for its use in neurological disorders characterized by excessive neuronal activity (Martella et al., 2005).

Synthesis and Pharmacokinetic Studies

Xi-wei Ji et al. (2012) developed a high-sensitivity LC-MS/MS method for determining the concentration of 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride (TM208) in rat plasma. This method facilitated the pharmacokinetic studies of TM208, a newly synthesized anticancer compound, showcasing its application in enhancing the understanding of drug metabolism and disposition (Ji et al., 2012).

Propriétés

IUPAC Name |

N-[3-(4-methylpiperazin-1-yl)propyl]-3-(4-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O/c1-17(2)19-8-5-18(6-9-19)7-10-20(24)21-11-4-12-23-15-13-22(3)14-16-23/h5-6,8-9,17H,4,7,10-16H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUAFRBUCMYVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCC(=O)NCCCN2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4616366.png)

![4-ethyl-2-(4-fluorophenyl)-5-(4-morpholinyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4616369.png)

![4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B4616378.png)

![ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4616394.png)

![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4616396.png)

![2-phenyl-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4616400.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4616404.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616411.png)

![N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4616426.png)

![3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616464.png)